beta-D-galactofuranose

概要

説明

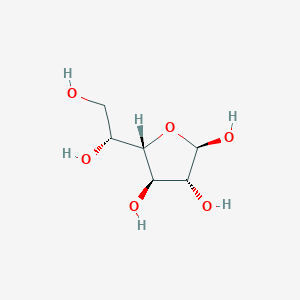

Beta-D-galactofuranose: is a five-membered ring form of the sugar galactose. It is a constituent of polysaccharides and glycoconjugates found on the surface of the cell walls in many pathogenic bacteria and eukaryotes . This compound is present in bacteria, filamentous fungi, trypanosomatids, and nematodes, but not in yeasts or mammals .

準備方法

Synthetic Routes and Reaction Conditions: Beta-D-galactofuranose can be synthesized through various methods. One efficient method involves the iodine-promoted cyclization of galactose diethyl dithioacetal in the presence of alcohol, which acts both as a solvent and nucleophile . This reaction is carried out at room temperature and allows for the selective formation of beta-galactofuranoside .

Industrial Production Methods: the synthesis of related compounds, such as 1-thio-beta-D-galactofuranosides, involves the condensation of penta-O-benzoyl-alpha,this compound with thiols in the presence of tin(IV) chloride as a catalyst .

化学反応の分析

Types of Reactions: Beta-D-galactofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be hydrolyzed by beta-galactofuranosidase to release galactose .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include iodine, tin(IV) chloride, and sodium methoxide . The conditions for these reactions typically involve room temperature and specific pH levels, such as an optimum pH of 5.5 for beta-galactofuranosidase activity .

Major Products: The major products formed from these reactions include various derivatives of this compound, such as 1-thio-beta-D-galactofuranosides and other glycosides .

科学的研究の応用

Beta-D-galactofuranose has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is a component of important parasite glycoconjugates and is not present in mammals, making it a good target for the design of inhibitors . The enzymes responsible for its biosynthesis are of interest for developing therapeutic targets and diagnostic tools . Additionally, this compound is used in the study of pathogenic organisms, such as Aspergillus fumigatus and Trypanosoma cruzi, to understand their virulence and develop treatments .

作用機序

The mechanism of action of beta-D-galactofuranose involves its incorporation into glycoconjugates and polysaccharides, which are essential for the survival and virulence of pathogenic organisms . The biosynthesis of this compound involves specific enzymes, such as galactofuranosyl transferase, which catalyze the formation of glycosidic linkages . The absence of this compound in mammals makes its biosynthetic pathways attractive targets for drug development .

類似化合物との比較

- Alpha-D-galactofuranose

- Beta-D-galactopyranose

- Alpha-D-galactopyranose

Comparison: Beta-D-galactofuranose is unique due to its five-membered ring structure, which is less thermodynamically stable compared to the six-membered ring forms of galactose, such as beta-D-galactopyranose . This structural difference contributes to its specific biological roles and its presence in pathogenic organisms but not in mammals .

生物活性

β-D-galactofuranose (Galf) is a rare sugar that plays significant roles in various biological processes, particularly in the context of pathogenic microorganisms. Its unique structure and incorporation into polysaccharides and glycoconjugates make it a critical component in the study of glycoscience and potential therapeutic applications. This article aims to explore the biological activity of β-D-galactofuranose, focusing on its enzymatic interactions, implications in human pathogens, and potential as a drug target.

Enzymatic Interactions

-

Glycosidases and Transferases :

- β-D-galactofuranosidases (Galf-ases) are enzymes that hydrolyze galactofuranosides, releasing Galf from glycoconjugates. These enzymes are crucial for understanding the metabolism of Galf in various organisms, including pathogens such as Mycobacterium tuberculosis and Aspergillus fumigatus .

- The biosynthesis of Galf is mediated by enzymes such as UDP-galactopyranose mutase and galactofuranosyltransferase, which facilitate the incorporation of Galf into cell wall components .

-

Inhibition Studies :

- Research has shown that specific inhibitors can effectively target β-D-galactofuranosidases. For instance, 4-aminophenyl 1-thio-β-D-galactofuranoside demonstrated significant inhibitory activity with an IC50 value of approximately 0.08 mM, highlighting its potential as a therapeutic agent against infections caused by Galf-containing pathogens .

Role in Pathogenicity

- Pathogen Structure :

- β-D-galactofuranose is integral to the structural integrity of the cell walls of several pathogenic fungi and bacteria. In Mycobacterium tuberculosis, Galf is a key component of the arabinogalactan layer, which is essential for bacterial survival within host macrophages .

- The presence of Galf in the lipopolysaccharides of Klebsiella pneumoniae and in the lipopeptidophosphoglycan of Leishmania further emphasizes its role in immune evasion and pathogenicity .

Immunogenic Properties

- Xenobiotic Activity :

Case Study 1: Mycobacterial Infections

A study investigated the role of Galf in Mycobacterium tuberculosis infections. The researchers found that inhibiting β-D-galactofuranosidase activity significantly reduced bacterial viability in macrophage models, suggesting that targeting Galf metabolism could be an effective therapeutic strategy.

Case Study 2: Fungal Pathogens

In another study focused on Aspergillus fumigatus, researchers explored the enzyme GfsA, which transfers β-galactofuranose from UDP-α-D-galactofuranose to glycoconjugates. The findings indicated that disrupting this enzyme's function impaired fungal growth and virulence, supporting the notion that Galf-related pathways are viable targets for antifungal drug development .

Research Findings Summary

| Study | Focus | Findings |

|---|---|---|

| Daffe et al. (1990) | Mycobacterial cell wall | Demonstrated the essential role of Galf in cell wall integrity |

| Whitfield et al. (1991) | Klebsiella pneumoniae | Identified Galf in lipopolysaccharides contributing to immune evasion |

| GfsA Characterization (2024) | Aspergillus fumigatus | Highlighted GfsA's role in synthesizing Galf-containing glycoconjugates |

特性

IUPAC Name |

(2R,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5+,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVWPBAENSWJCB-DGPNFKTASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]1[C@@H]([C@H]([C@@H](O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7045-51-4 | |

| Record name | beta-D-Galactofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007045514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | β-D-Galactofuranose | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC2Q4G87B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。